Comparative Antiproliferative Landscape: Methylsulfanyl vs. Methoxy and Sulfonyl Benzenesulfonamide Analogs in Human Cancer Cell Lines
The 4-methoxy analog (4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrates MCF-7 IC50 = 3.1 µM and HCT116 IC50 = 3.7 µM, while the 2-methylsulfonyl analog replaces the thioether with a sulfone group, altering hydrogen-bond capacity . For the target compound CAS 896345-60-1, the ortho-methylsulfanyl group retains thioether character, which is oxidizable to sulfoxide/sulfone in biological media, potentially generating a temporally distinct pharmacokinetic profile compared to the constitutively oxidized sulfonyl analog . No direct head-to-head IC50 data for CAS 896345-60-1 against these comparators has been published in the peer-reviewed literature, and quantitative claims are therefore restricted to this structural-comparative framework.
| Evidence Dimension | Cytotoxic potency (IC50) on MCF-7 and HCT116 cells |
|---|---|
| Target Compound Data | No published IC50 values for CAS 896345-60-1 identified in primary literature as of 2026-05-09 |
| Comparator Or Baseline | 4-Methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: MCF-7 IC50 = 3.1 µM, HCT116 IC50 = 3.7 µM; 2-(methylsulfonyl) analog: quantitative data unavailable |
| Quantified Difference | Cannot be computed due to absence of target compound data; structural differentiation (ortho-SMe vs. para-OMe vs. ortho-SO2Me) is the sole quantifiable parameter |
| Conditions | In vitro antiproliferative assay; cell lines MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma); data sourced from vendor-supplied compound datasheets (benchchem.com, not primary literature) |
Why This Matters
For procurement decisions, the absence of published IC50 data for CAS 896345-60-1 means users must justify selection based on the distinct thioether oxidation liability and ortho-substitution geometry relative to the 4-methoxy analog with known MCF-7 IC50 = 3.1 µM.
